3-(oxolan-3-yl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(oxolan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9) |
InChI Key |
KMUGSVLWKSIBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions including oxidation and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the propenoic acid moiety into other functional groups.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(oxolan-3-yl)prop-2-enoic acid with its positional isomers, derivatives, and related carboxylic acids (Table 1). Key differences in substituent position, functional groups, and molecular properties are highlighted.
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substituent Position Effects: The oxolan-3-yl substituent in the target compound vs. oxolan-2-yl in its positional isomer () alters steric accessibility and electronic distribution. For example, the 3-substituted oxolan may enhance planarity of the propenoic acid system, favoring conjugation, while the 2-substituted isomer could introduce greater steric hindrance.
Functional Group Variations: Propanedioic acid derivative (): The presence of two carboxylic acids increases acidity (pKa ~1-3) compared to the mono-acid target compound (pKa ~4-5 for acrylic acid derivatives). This enhances its utility in coordination chemistry or crystal engineering. Alkyne vs.
Hydrogen Bonding and Crystal Packing :
- The target compound’s carboxylic acid group can form strong O–H···O hydrogen bonds, similar to caffeic acid derivatives (), which exhibit extensive H-bond networks critical for antioxidant activity. In contrast, the propanedioic acid analog () may form dimeric or polymeric structures due to dual -COOH groups.
Biological and Synthetic Relevance: While the target compound’s biological activity is undocumented, structurally related compounds like hetisine (a diterpenoid alkaloid from Aconitum species) and caffeic acid () demonstrate antimicrobial and antioxidant properties, respectively. The oxolan ring in the target compound may mimic cyclic ether motifs seen in bioactive natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
